REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:14]=[CH:13][C:9]2=[N:10][O:11][N:12]=[C:8]2[CH:7]=1)=[O:5].[CH3:16][Li]>C1COCC1>[N:10]1[O:11][N:12]=[C:8]2[CH:7]=[C:6]([C:4](=[O:5])[CH3:16])[CH:14]=[CH:13][C:9]=12
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CC=2C(=NON2)C=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.28 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 1M HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification my flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |